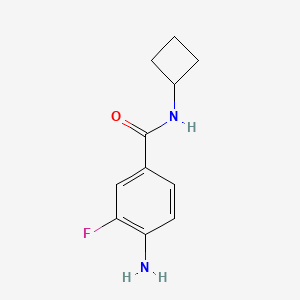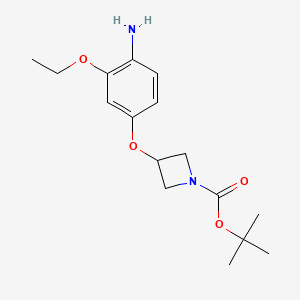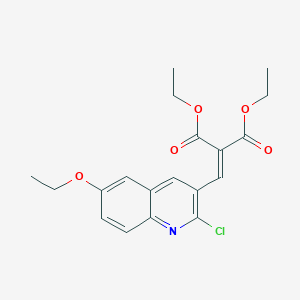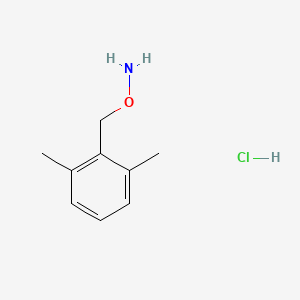![molecular formula C15H14ClNO4S B13716750 Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a biphenyl core substituted with chloro and sulfamoyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by the introduction of the chloro and sulfamoyl groups. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to form different derivatives.
Oxidation Reactions: The biphenyl core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the sulfamoyl group can produce a sulfonamide .
Wissenschaftliche Forschungsanwendungen
Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response. By binding to the intracellular domain of TLR4, the compound suppresses the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Another compound known for its TLR4 inhibitory activity.
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide: A compound with a similar sulfamoyl group used in the synthesis of spiro heterocyclic compounds.
Uniqueness: Ethyl 3’-chloro-4’-sulfamoyl-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to selectively inhibit TLR4 signaling sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H14ClNO4S |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
ethyl 4-(3-chloro-4-sulfamoylphenyl)benzoate |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-21-15(18)11-5-3-10(4-6-11)12-7-8-14(13(16)9-12)22(17,19)20/h3-9H,2H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
VWXKJDNXHLAQNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


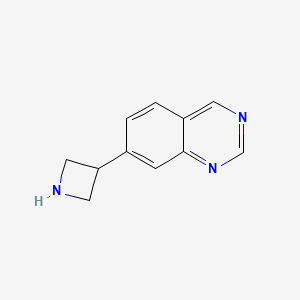
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)

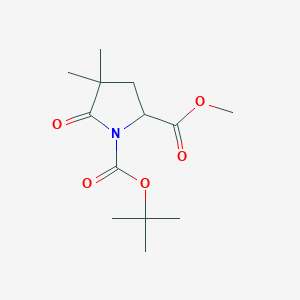
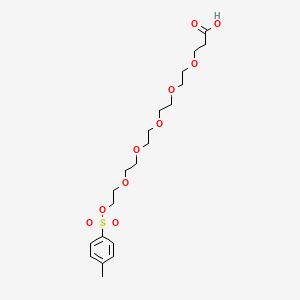
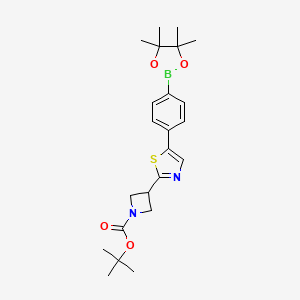
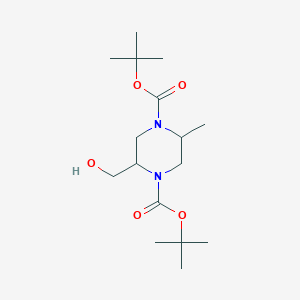
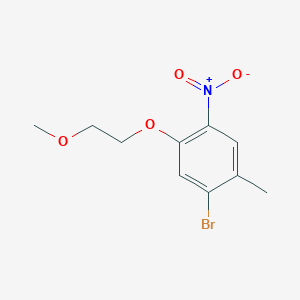
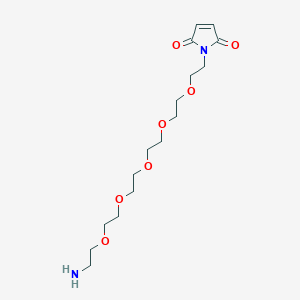
![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
